N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
The compound “N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . It also contains a sulfonamide group (-SO2NH2), which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline portion of the molecule is planar due to the conjugated pi system of the fused benzene and pyridine rings . The sulfonamide group would introduce polarity to the molecule .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Sulfonamides are generally stable but can react with bases to form salts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinolines are generally colorless liquids or solids with a strong, unpleasant odor . Sulfonamides are typically crystalline solids .Scientific Research Applications
Anti-Cancer Activity
One significant application of N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide derivatives is in the field of anti-cancer research. These compounds have been synthesized and evaluated for their cytotoxic activities against tumor cell lines. A study by Ma and Gong (2022) discovered a novel quinoline sulfonamide derivative with strong inhibitory effects on the proliferation of HeLa cells, demonstrating potent tubulin polymerization inhibitory activity. This finding suggests these derivatives as potential lead compounds for cancer therapy development (Juan Ma & Guo-Hua Gong, 2022).
Antibacterial and Antimicrobial Effects
Another research focus is the antibacterial and antimicrobial properties of quinoline sulfonamide derivatives. Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This study highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their structure-activity relationships and potential therapeutic applications. The green synthesis approach for creating novel quinoxaline sulfonamides demonstrates an efficient and environmentally friendly method to produce these compounds, offering a sustainable pathway for drug development (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate . Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids. Therefore, its deficiency hampers the replication and survival of bacteria .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, the compound prevents bacteria from producing the necessary components for DNA synthesis, thereby inhibiting their growth and replication .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-7-4-14(5-8-17)13-21-27(24,25)18-11-15-3-2-10-22-19(23)9-6-16(12-18)20(15)22/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNNXYFKHQKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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